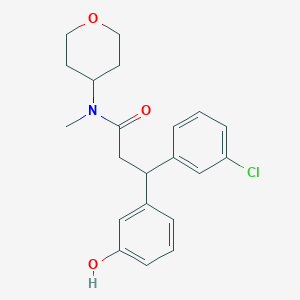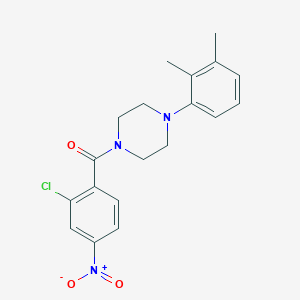![molecular formula C16H21ClN2O3 B6044275 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B6044275.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide, also known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the drug, tiagabine, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing GABA levels, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the activity of certain brain regions that are involved in addiction, anxiety, and depression.
Biochemical and physiological effects:
Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can have various biochemical and physiological effects on the brain. These effects include an increase in GABA levels, a reduction in glutamate levels, and an increase in brain-derived neurotrophic factor (BDNF) levels. These effects can have a significant impact on the brain's function and can lead to the reduction of symptoms associated with various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its specificity for GABA transaminase. This specificity allows researchers to selectively modulate GABA levels without affecting other neurotransmitters. However, one of the limitations of using 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Studies have shown that high doses of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can lead to liver damage and other adverse effects.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. One of the areas of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of addiction. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce drug-seeking behavior in animals, and clinical trials are underway to test its efficacy in humans. Another area of interest is the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in the treatment of PTSD. Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can reduce the symptoms of PTSD in animals, and clinical trials are underway to test its efficacy in humans. Additionally, researchers are exploring the use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-piperidinecarboxamide can modulate the activity of the enzyme, GABA transaminase, which is involved in the metabolism of the neurotransmitter, gamma-aminobutyric acid (GABA). This modulation leads to an increase in GABA levels, which can have a calming effect on the brain and reduce the symptoms of various neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-9-13(3-4-14(10)17)22-11(2)16(21)19-7-5-12(6-8-19)15(18)20/h3-4,9,11-12H,5-8H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZZYRXSRYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-cyclohexyl-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6044206.png)
![{1-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6044215.png)

![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

![ethyl (2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetate](/img/structure/B6044267.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)


![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)